Dual SYK/FLT3 Enzymatic Potency Contrasted with Monoselective and Multi‑Kinase Inhibitors
In cell‑free enzymatic assays, TAK-659 inhibits purified SYK and FLT‑3 with IC₅₀ values of 4.3 nM and 4.6 nM, respectively [1]. In contrast, the SYK‑targeted agent fostamatinib (active metabolite R406) displays a SYK IC₅₀ of 41 nM and is 5‑fold less potent toward FLT3 ; entospletinib (GS‑9973), a highly SYK‑selective inhibitor (IC₅₀ 7.7 nM), shows 13‑ to >1000‑fold cellular selectivity against FLT3 ; and the dual SYK/JAK inhibitor cerdulatinib (PRT062070) exhibits SYK and FLT3 IC₅₀ values of 32 nM and 90 nM, respectively, alongside potent JAK family inhibition . TAK-659 is the only agent that achieves low‑single‑digit nanomolar potency against both SYK and FLT3 while sparing the JAK family.
| Evidence Dimension | Cell‑free kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | SYK IC₅₀ = 4.3 nM; FLT3 IC₅₀ = 4.6 nM |
| Comparator Or Baseline | Fostamatinib (R406): SYK IC₅₀ = 41 nM, FLT3 ≈ 205 nM. Entospletinib: SYK IC₅₀ = 7.7 nM, FLT3 IC₅₀ not reached (13–>1000× selectivity). Cerdulatinib: SYK IC₅₀ = 32 nM, FLT3 IC₅₀ = 90 nM. |
| Quantified Difference | TAK-659 SYK potency: 9.5‑fold > fostamatinib, 1.8‑fold > entospletinib, 7.4‑fold > cerdulatinib. TAK-659 FLT3 potency: ~45‑fold > fostamatinib, >> entospletinib, 19.6‑fold > cerdulatinib. |
| Conditions | Purified recombinant kinase assays (cell‑free); exact ATP concentrations per publication |
Why This Matters
Procurement of TAK-659 is warranted when the experimental hypothesis requires simultaneous, equipotent blockade of both SYK and FLT3—a pharmacological profile that cannot be achieved by combining monoselective inhibitors without introducing confounding polypharmacology.
- [1] Yu J, Huck J, Theisen M, et al. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. doi:10.1200/JCO.2016.34.15_suppl.e14091 View Source
